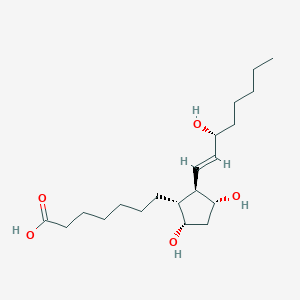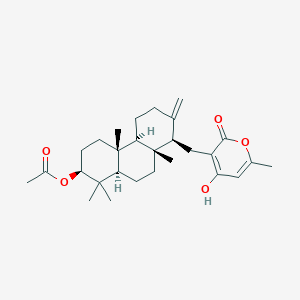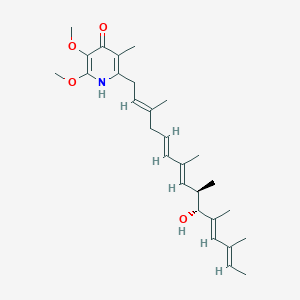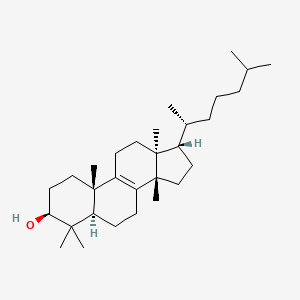
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate
Vue d'ensemble
Description
“(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate” is a chemical compound . It is available for purchase for research and development purposes.
Molecular Structure Analysis
The molecule of “this compound” contains a total of 113 bonds. There are 41 non-H bonds, 2 multiple bonds, 35 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Applications De Recherche Scientifique
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, such as cell culture studies, protein purification, enzyme activity assays, and drug delivery systems. This compound has also been used to investigate the effects of lipid metabolism on the activity of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is not yet fully understood. However, it has been suggested that this compound may interact with membrane proteins and enzymes, resulting in changes in cell signaling pathways, protein expression, and enzyme activity. Additionally, it has been proposed that this compound may act as an agonist or antagonist of certain receptors, resulting in changes in cell behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on cells, proteins, and enzymes. It has been shown to affect the expression of certain proteins, including those involved in lipid metabolism, and to alter the activity of certain enzymes. Additionally, this compound has been shown to have an effect on cell behavior, such as growth, differentiation, and migration.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate is a useful tool for laboratory experiments due to its low cost, ease of synthesis, and wide range of effects on cells, proteins, and enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not known how this compound will interact with other compounds in a cellular environment, and it is not known how long the effects of this compound will last. Additionally, the effects of this compound on cells and proteins can vary depending on the concentration and duration of exposure.
Orientations Futures
The potential applications of (2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate in the fields of biochemistry and physiology are numerous and exciting. Future research could focus on the effects of this compound on a variety of cell types and in different cellular environments. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to identify potential drug targets. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system. Finally, research could be conducted to investigate the effects of this compound on other biological systems, such as the immune system and the nervous system.
Safety and Hazards
“(2-Heptadecanoyloxy-3-hydroxypropyl) heptadecanoate” should be used only for research and development purposes by, or directly under the supervision of, a technically qualified individual . For detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) or consult a safety expert.
Propriétés
IUPAC Name |
(2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROBSGNJZWWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404455 | |
| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98896-81-2 | |
| Record name | (2-heptadecanoyloxy-3-hydroxypropyl) heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)







![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)



